4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%
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Overview
Description
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95% (4-ECFNP-95%) is a nitrophenol compound with ethylcarbamoyl group attached to its phenyl ring. It is a colorless, crystalline solid that is soluble in organic solvents. 4-ECFNP-95% has been studied extensively for its potential applications in various scientific research fields, such as biochemistry, pharmacology, and molecular biology. This compound has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Scientific Research Applications
4-ECFNP-95% has been studied extensively for its potential applications in various scientific research fields. For example, this compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 4-ECFNP-95% has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Furthermore, this compound has been studied for its potential use in the treatment of metabolic disorders, such as type 2 diabetes.
Mechanism of Action
The mechanism of action of 4-ECFNP-95% is not yet fully understood. However, it is believed that this compound may act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). In addition, 4-ECFNP-95% may also act by inhibiting the production of reactive oxygen species (ROS), which are known to be involved in the development of various diseases.
Biochemical and Physiological Effects
4-ECFNP-95% has been studied for its potential effects on various biochemical and physiological processes. For example, this compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 4-ECFNP-95% has been found to modulate the activity of certain enzymes, such as COX-2 and NOS. Furthermore, this compound has been found to inhibit the production of ROS.
Advantages and Limitations for Lab Experiments
The advantages of using 4-ECFNP-95% in laboratory experiments include its availability, low cost, and ease of synthesis. Furthermore, this compound has been found to possess a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. The main limitation of using 4-ECFNP-95% in laboratory experiments is that its mechanism of action is not yet fully understood.
Future Directions
The future directions for 4-ECFNP-95% research include further investigation into its mechanism of action, as well as its potential applications in the treatment of various diseases. In addition, further research into the biochemical and physiological effects of this compound is needed to fully understand its potential therapeutic benefits. Furthermore, further studies are needed to explore the potential use of 4-ECFNP-95% in combination with other compounds for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-ECFNP-95% involves several steps. The first step involves the reaction of 4-fluorophenol with ethyl isocyanate in the presence of a base, such as potassium carbonate, to form 4-fluoro-2-ethoxycarbonylphenol. This intermediate product is then reacted with nitric acid to form 4-fluoro-2-nitroethylcarbamate. The final step involves the hydrolysis of 4-fluoro-2-nitroethylcarbamate with aqueous sodium hydroxide to produce 4-ECFNP-95%.
properties
IUPAC Name |
N-ethyl-2-fluoro-4-(4-hydroxy-3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-2-17-15(20)11-5-3-9(7-12(11)16)10-4-6-14(19)13(8-10)18(21)22/h3-8,19H,2H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOSANYUHICYAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686330 |
Source
|
Record name | N-Ethyl-3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol | |
CAS RN |
1261946-55-7 |
Source
|
Record name | N-Ethyl-3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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